Electron Affinity: A Quantified 0.32–0.48 eV Difference Dictates Charge-Transfer Driving Force
The electron affinity (EA) of bromanil is quantitatively lower than both chloranil and fluoranil, providing a distinct, tunable driving force for charge-transfer (CT) complex formation and electron-transfer reactions. Specifically, bromanil's EA is 2.44 ± 0.2 eV, compared to 2.76 ± 0.2 eV for chloranil and 2.92 ± 0.2 eV for fluoranil, all measured at 0 °K [1]. This establishes a clear reactivity hierarchy where fluoranil is the strongest acceptor, followed by chloranil, then bromanil. The formation constants of CT complexes with tertiary amines follow this trend, confirming that bromanil's lower EA directly results in less stable, but more readily dissociable, complexes compared to chloranil [2].
| Evidence Dimension | Electron Affinity (EA) at 0 °K |
|---|---|
| Target Compound Data | 2.44 ± 0.2 eV |
| Comparator Or Baseline | Fluoranil: 2.92 ± 0.2 eV; Chloranil: 2.76 ± 0.2 eV |
| Quantified Difference | Bromanil EA is 0.48 eV lower than fluoranil; 0.32 eV lower than chloranil. |
| Conditions | Gas phase, measurement of negative ion formation thresholds. |
Why This Matters
A 0.32–0.48 eV difference in EA corresponds to a ~7–11 kcal/mol change in thermodynamic driving force, which is decisive for controlling reaction kinetics and product distribution in oxidation and charge-transfer applications; selecting the wrong haloanil will alter or arrest the intended reaction.
- [1] OSTI.GOV. Negative ion properties of fluoranil, chloranil, and bromanil: Electron affinities. View Source
- [2] Randhawa, H. S.; Lakhani, R. Conductometric Studies of Molecular Complexes of Charge Transfer Type Formed between Aza-Aromatics and Haloanils. Collect. Czech. Chem. Commun. 1993, 58, 783-790. View Source
